N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE
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Overview
Description
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE is a complex organic compound with a molecular formula of C19H24BrNO2S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a thienylmethoxy group attached to a benzylamine backbone. The cyclohexylamine moiety adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE involves multiple steps, typically starting with the preparation of the benzylamine core. The synthetic route may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Methoxylation: The addition of the methoxy group.
Thienylmethoxylation: The attachment of the thienylmethoxy group.
Cyclohexylamine Addition: The final step involves the addition of the cyclohexylamine group to complete the synthesis
Chemical Reactions Analysis
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical compound or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the thienylmethoxy group can enhance its reactivity. The cyclohexylamine moiety may interact with biological membranes or proteins, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to N-({3-BROMO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE include:
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: This compound shares the bromine and methoxy groups but lacks the thienylmethoxy and cyclohexylamine moieties.
5-Bromo-2-methoxy-3-nitropyridine: This compound has a similar bromine and methoxy substitution pattern but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24BrNO2S |
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Molecular Weight |
410.4g/mol |
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C19H24BrNO2S/c1-22-18-11-14(12-21-15-6-3-2-4-7-15)10-17(20)19(18)23-13-16-8-5-9-24-16/h5,8-11,15,21H,2-4,6-7,12-13H2,1H3 |
InChI Key |
XLGNFBTVWOKHSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CC=CS3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CC=CS3 |
Origin of Product |
United States |
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